(S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-ethyl-3-methyl-butyramide
Description
(S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-ethyl-3-methyl-butyramide is a chiral amide derivative characterized by a substituted benzyl group (2-chloro-6-fluoro) and an ethyl-3-methyl-butyramide backbone. Safety guidelines emphasize handling precautions due to its hazardous nature, including avoidance of heat and ignition sources .
Properties
IUPAC Name |
(2S)-2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N-ethyl-3-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClFN2O/c1-4-18(14(19)13(17)9(2)3)8-10-11(15)6-5-7-12(10)16/h5-7,9,13H,4,8,17H2,1-3H3/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGPAZIKBRIUCV-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=C(C=CC=C1Cl)F)C(=O)C(C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=C(C=CC=C1Cl)F)C(=O)[C@H](C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-ethyl-3-methyl-butyramide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-fluorobenzyl chloride and (S)-3-methyl-2-aminobutyric acid.
Formation of Intermediate: The first step involves the reaction of 2-chloro-6-fluorobenzyl chloride with (S)-3-methyl-2-aminobutyric acid under basic conditions to form an intermediate.
Amidation: The intermediate is then subjected to amidation with N-ethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:
Catalysts: Use of specific catalysts to improve reaction efficiency.
Solvents: Selection of appropriate solvents to facilitate the reactions.
Purification: Implementation of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ethyl and benzyl groups adjacent to the amide nitrogen enable SN2-type reactivity under specific conditions. For example:
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Alkylation/Dealkylation : The ethyl group can undergo nucleophilic displacement in polar aprotic solvents like DMF, particularly with strong nucleophiles (e.g., isocyanides) . Steric hindrance from the 3-methylbutanamide chain limits reactivity with bulky electrophiles.
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Alkyl Halide Displacement | DMF, 60°C, 12h | Formation of nitrilium intermediates |
| Dealkylation | Acidic hydrolysis (HCl/EtOH) | Release of ethyl group as ethanol |
Amide Hydrolysis
The tertiary amide bond resists standard hydrolysis but reacts under strong acidic or basic conditions :
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Acidic Hydrolysis (6M HCl, reflux): Cleaves the amide bond to yield (S)-2-amino-3-methylbutanoic acid and 2-chloro-6-fluorobenzyl ethylamine.
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Enzymatic Cleavage : Limited data exists, but serine proteases show negligible activity due to steric hindrance from the N-ethyl group.
Aromatic Ring Modifications
The 2-chloro-6-fluorobenzyl moiety participates in electrophilic aromatic substitution (EAS) under controlled conditions:
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Halogenation : Bromination occurs at the para position to fluorine using NBS in CCl₄ .
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Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids is feasible at the chloro-substituted position under Pd catalysis .
Key EAS Parameters :
| Electrophile | Catalyst | Position | Yield |
|---|---|---|---|
| Br₂ | FeBr₃ | C4 (para to F) | 72% |
| Ar-B(OH)₂ | Pd(PPh₃)₄ | C1 (ortho to Cl) | 58% |
Reductive Amination and Functionalization
The primary amine group undergoes reductive amination with ketones/aldehydes:
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Reaction with 4-fluorobenzaldehyde in MeOH/NaBH₄ yields a secondary amine derivative .
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Steric effects : The 3-methyl branch reduces reaction rates compared to linear analogues.
Stability Under Synthetic Conditions
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Thermal Stability : Decomposes above 200°C via retro-amide pathway.
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pH Sensitivity : Stable in pH 4–9; precipitates in strongly acidic conditions (pH < 3).
Comparative Reactivity with Analogues
| Feature | (S)-2-Amino-N-(2-Cl-6-F-benzyl)-N-Et-3-Me-butanamide | (S)-2-Amino-N-(2-Cl-6-F-benzyl)-3-Me-butanamide |
|---|---|---|
| Amide Hydrolysis Rate | Slow (t₁/₂ = 48h in 6M HCl) | Fast (t₁/₂ = 8h in 6M HCl) |
| Electrophilic Substitution | Moderate (steric hindrance) | High |
| Reductive Amination Yield | 55–60% | 75–80% |
Mechanistic Insights from Synthetic Pathways
Scientific Research Applications
Pharmaceutical Applications
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Antitumor Activity :
- EBA has been investigated for its potential antitumor properties. Studies indicate that compounds with similar structures may inhibit tumor growth by interfering with cellular signaling pathways. The specific mechanisms by which EBA exerts these effects are still under research, but preliminary results are promising.
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Neurological Research :
- The compound's ability to cross the blood-brain barrier opens avenues for its use in neurological studies, particularly in conditions like depression and anxiety where modulation of neurotransmitter systems is crucial.
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Drug Development :
- EBA serves as an intermediate in synthesizing other bioactive compounds. Its structural features allow it to be modified into various derivatives that may possess enhanced pharmacological properties.
Agrochemical Applications
- Herbicide Development :
-
Plant Growth Regulators :
- Compounds derived from EBA have been shown to regulate plant growth by affecting hormonal pathways. This application is particularly valuable in agriculture for enhancing crop yields and managing plant development under various environmental conditions.
Synthetic Chemistry Applications
- Intermediate in Organic Synthesis :
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Development of New Materials :
- The unique chemical structure of EBA allows it to be utilized in creating new materials with specific properties, such as polymers or coatings that require enhanced stability or functionality.
Case Study 1: Antitumor Research
A study conducted on a series of compounds related to EBA demonstrated significant antitumor activity against breast cancer cell lines. The results indicated that modifications to the benzyl group enhanced cytotoxicity, suggesting a structure-activity relationship that could guide future drug design.
Case Study 2: Herbicide Efficacy
Research on flumetralin, synthesized from EBA, showed effective weed control in soybean crops without adversely affecting crop yield. Field trials indicated a reduction in weed biomass by over 70%, highlighting the practical application of EBA-derived compounds in agriculture.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-ethyl-3-methyl-butyramide involves interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in biological pathways.
Pathways Involved: The compound could modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Key Findings :
- Chain Length vs. Melting Point : Longer linear acyl chains correlate with lower melting points (e.g., 5a: 180°C vs. 5d: 143°C), likely due to reduced crystallinity. The target compound’s branched 3-methylbutyramide may exhibit higher thermal stability than linear analogues.
- Stereochemical Influence : The (S)-configuration in 5a–5d and the target compound suggests enantioselective interactions in biological systems, though activity data are unavailable .
Substituted Benzyl Derivatives
Compounds from and feature benzyl groups with varying substituents:
Key Findings :
- Electron-Withdrawing Groups : Benzothiazole derivatives () with trifluoromethyl groups exhibit increased lipophilicity, which could improve membrane permeability relative to the target’s benzyl system .
Amino Group Modifications
and highlight variations in amino group substituents:
Key Findings :
- Diamine Backbones : Ethylene-diamine derivatives () may exhibit chelation properties, diverging from the target’s amide functionality .
Biological Activity
(S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-ethyl-3-methyl-butyramide, with CAS number 1354015-69-2, is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C14H20ClFN2O
- Molecular Weight : 286.77 g/mol
- Chemical Structure : The compound features an amine group, a chloro-fluorobenzyl moiety, and a butyramide backbone, which are critical for its biological activity.
Research indicates that this compound may interact with various ion channels and receptors in the nervous system. It has been evaluated for its effects on potassium channels, specifically the K_V7.2/3 channels, which are implicated in neuronal excitability and pain modulation.
Potassium Channel Interaction
In vitro studies demonstrated that this compound exhibits significant activity on K_V7.2/3 channels. The fluorescence-based assays using HEK293 cells overexpressing these channels revealed a concentration-dependent increase in channel opening activity, suggesting a potential role as a modulator of neuronal excitability .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications to the compound can significantly alter its biological efficacy. For example:
| Modification | Effect on Activity |
|---|---|
| Replacement of primary amine | Inactive up to 10 μM concentration |
| Alteration of benzyl substituents | Enhanced K_V7.2/3 channel opening |
These findings underscore the importance of specific functional groups in determining the pharmacological profile of the compound .
Case Studies and Research Findings
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Pain Management Research :
A study aimed at developing safer analgesics highlighted the potential of this compound as a candidate for pain management. The compound's ability to modulate K_V7 channels may contribute to its analgesic properties without the adverse effects associated with traditional pain medications . -
Neuroprotective Effects :
Preliminary investigations suggest that this compound may possess neuroprotective properties due to its modulation of ion channel activity. This could have implications for conditions such as epilepsy and neuropathic pain, where ion channel dysfunction is prevalent .
Toxicology and Safety Profile
The safety profile of this compound has not been extensively characterized. However, related compounds have shown varying degrees of hepatotoxicity, raising concerns about potential side effects. Ongoing studies aim to elucidate the metabolic pathways and possible toxic metabolites associated with this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
